Comparative Lipophilicity: LogP of 2-(Hydroxymethyl)-5-iodophenol vs. Non-Iodinated and Isomeric Analogs
2-(Hydroxymethyl)-5-iodophenol exhibits a calculated LogP of 1.49, which is significantly higher than that of its non-iodinated counterpart, 2-hydroxybenzyl alcohol (estimated LogP ≈ 0.5), and lower than that of the para-iodo isomer, 4-iodobenzyl alcohol (LogP ≈ 2.0) . This intermediate lipophilicity, conferred by the specific ortho-hydroxy, 5-iodo substitution pattern, is crucial for balancing aqueous solubility with membrane permeability in biological assays or for optimizing partitioning in biphasic reaction systems .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 (calculated) |
| Comparator Or Baseline | 2-Hydroxybenzyl alcohol: LogP ≈ 0.5; 4-Iodobenzyl alcohol: LogP ≈ 2.0 (estimated) |
| Quantified Difference | Approximately 1.0 LogP unit higher than non-iodinated analog; approximately 0.5 LogP unit lower than para-iodo isomer. |
| Conditions | Calculated using standard prediction algorithms (e.g., ChemSrc database). |
Why This Matters
The distinct LogP value allows formulators to select this compound for applications requiring a specific lipophilicity window that cannot be achieved with simpler or isomeric analogs, directly influencing solubility, membrane penetration, and extraction efficiency in synthetic workflows.
